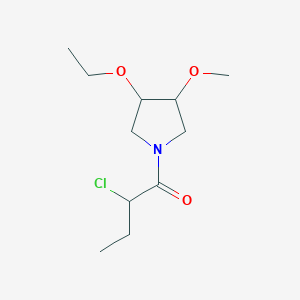
2-(Cyclohexylamino)ethan-1-thiolhydrochlorid
Übersicht
Beschreibung
“2-(Cyclohexylamino)ethane-1-thiol hydrochloride” is a chemical compound with the molecular formula C8H18ClNS . It has an average mass of 159.292 Da and a monoisotopic mass of 159.108170 Da .
Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 236.2±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 47.3±3.0 kJ/mol and a flash point of 96.6±19.8 °C . The compound has a molar refractivity of 48.5±0.4 cm3, a polar surface area of 51 Å2, and a molar volume of 165.0±5.0 cm3 .Wissenschaftliche Forschungsanwendungen
Potenzielle Anwendung in der pharmazeutischen Prüfung
Diese Verbindung ist zum Kauf für den Einsatz in pharmazeutischen Tests erhältlich, was auf ihre Rolle als Referenzstandard zur Gewährleistung genauer Ergebnisse in der Arzneimittelentwicklung und Qualitätskontrolle hinweist .
Rolle in der Thiol-En-„Click-Chemie“
Die Thiol-En-„Click-Chemie“ ist ein vielversprechender Ansatz in der Polymerchemie mit einer Vielzahl von Anwendungen. Obwohl sie nicht spezifisch für 2-(Cyclohexylamino)ethan-1-thiolhydrochlorid ist, werden Verbindungen mit Thiolgruppen in dieser Chemie häufig zur Herstellung biokompatibler Materialien, Zellkultur- und Einkapselungsmaterialien, Blockcopolymeren, abbaubarer Materialien und neuartiger Netzwerkstrukturen verwendet .
Safety and Hazards
The safety precautions for handling “2-(Cyclohexylamino)ethane-1-thiol hydrochloride” include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be stored away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . The container should be kept tightly closed and protected from moisture .
Wirkmechanismus
Target of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Cyclohexylamino)ethane-1-thiol hydrochloride . .
Biochemische Analyse
Biochemical Properties
2-(Cyclohexylamino)ethane-1-thiol hydrochloride plays a significant role in biochemical reactions due to its thiol group, which can form disulfide bonds with other thiol-containing molecules. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a reducing agent, breaking disulfide bonds in proteins and altering their structure and function. Additionally, 2-(Cyclohexylamino)ethane-1-thiol hydrochloride can interact with metal ions, forming complexes that can influence enzyme activity and protein stability .
Cellular Effects
2-(Cyclohexylamino)ethane-1-thiol hydrochloride has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. In some cases, 2-(Cyclohexylamino)ethane-1-thiol hydrochloride has been shown to induce apoptosis in certain cell types, highlighting its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of 2-(Cyclohexylamino)ethane-1-thiol hydrochloride involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity. It can also interact with DNA and RNA, influencing gene expression. The thiol group in 2-(Cyclohexylamino)ethane-1-thiol hydrochloride allows it to form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function. These interactions are crucial for the compound’s biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Cyclohexylamino)ethane-1-thiol hydrochloride can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that 2-(Cyclohexylamino)ethane-1-thiol hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(Cyclohexylamino)ethane-1-thiol hydrochloride vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as reducing oxidative stress and improving cellular function. At high doses, it can be toxic and cause adverse effects, including cell death and organ damage. Threshold effects have been observed, where the compound’s impact changes significantly at certain dosage levels. These findings highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
2-(Cyclohexylamino)ethane-1-thiol hydrochloride is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can act as a substrate for certain enzymes, leading to the production of specific metabolites. Additionally, 2-(Cyclohexylamino)ethane-1-thiol hydrochloride can modulate the activity of key metabolic enzymes, affecting overall metabolic balance .
Transport and Distribution
The transport and distribution of 2-(Cyclohexylamino)ethane-1-thiol hydrochloride within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of 2-(Cyclohexylamino)ethane-1-thiol hydrochloride can influence its activity and function, as well as its potential therapeutic effects .
Subcellular Localization
The subcellular localization of 2-(Cyclohexylamino)ethane-1-thiol hydrochloride is essential for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of 2-(Cyclohexylamino)ethane-1-thiol hydrochloride can also affect its interactions with other biomolecules and its overall biological effects .
Eigenschaften
IUPAC Name |
2-(cyclohexylamino)ethanethiol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS.ClH/c10-7-6-9-8-4-2-1-3-5-8;/h8-10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSAAERWRKQUBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCS.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


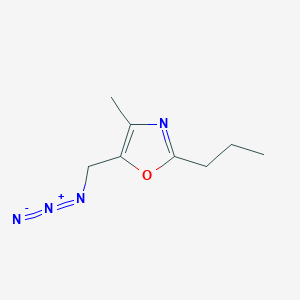
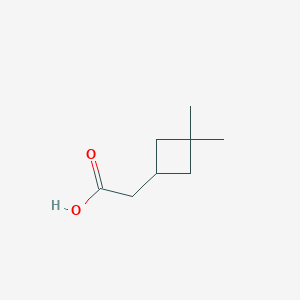
![3-[(3-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1477978.png)
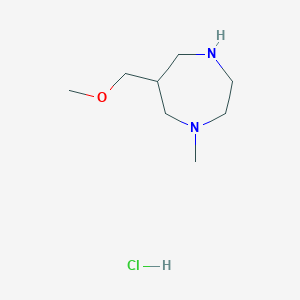
![2-[2-Bromo-3-cyano-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477981.png)
![2-[2-Bromo-4-cyano-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477982.png)


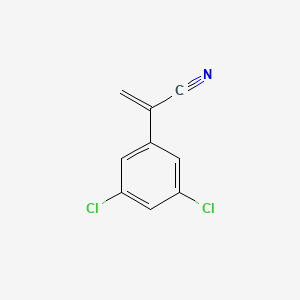


![3-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477991.png)

